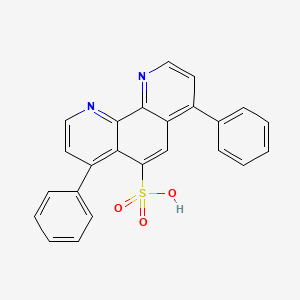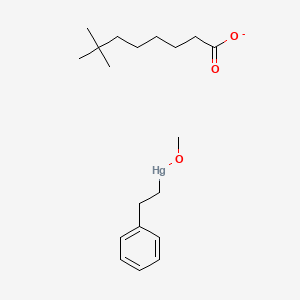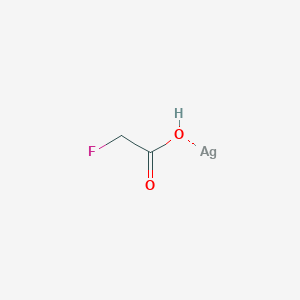
iPF2alpha-VI-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iPF2alpha-VI-d4 involves the non-enzymatic oxidation of polyunsaturated fatty acids, particularly arachidonic acid . This process can be induced by oxidative stress inducers such as tert-butyl hydroperoxide or doxorubicin . The compound is often synthesized in laboratory settings using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards .
Industrial Production Methods
Industrial production of this compound is typically carried out by specialized chemical companies. The compound is synthesized in bulk and purified to high standards, often exceeding 95% purity . The production process involves stringent quality control measures to ensure consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
iPF2alpha-VI-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for its role as a biomarker in oxidative stress studies.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include tert-butyl hydroperoxide and doxorubicin . The reactions are typically carried out under controlled laboratory conditions using LC-MS/MS for precise measurement and analysis .
Major Products Formed
The major products formed from the reactions of this compound are various isoprostanes, which are stable markers of lipid peroxidation . These products are used to assess oxidative damage in biological systems .
Scientific Research Applications
iPF2alpha-VI-d4 has a wide range of scientific research applications:
Mechanism of Action
iPF2alpha-VI-d4 exerts its effects through the non-enzymatic oxidation of polyunsaturated fatty acids, leading to the formation of isoprostanes . These isoprostanes act as biomarkers for oxidative stress, indicating the extent of lipid peroxidation in biological systems . The molecular targets and pathways involved include the reactive oxygen species (ROS) pathways and lipid peroxidation mechanisms .
Comparison with Similar Compounds
Similar Compounds
8,12-iso-iPF2alpha-VI: The non-deuterated form of iPF2alpha-VI-d4, also used as a biomarker for oxidative stress.
iPF2alpha-III: Another isoprostane used in oxidative stress studies.
Prostaglandin F2alpha: A related compound involved in various physiological processes.
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and precision in analytical measurements . This makes it particularly valuable in research settings where accurate quantification of oxidative stress markers is essential .
Properties
Molecular Formula |
C20H34O5 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(E,5S)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-5,5,6,6-tetradeuteriooct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15-,16+,17-,18+,19-/m0/s1/i3D2,4D2 |
InChI Key |
RZCPXIZGLPAGEV-NJRWSKLTSA-N |
Isomeric SMILES |
[2H]C([2H])(CC)C([2H])([2H])C/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/[C@H](CCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)




![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)





![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)

